molecular formula C10H13BrN2O B7590517 N-(5-bromopyridin-2-yl)-3-methylbutanamide

N-(5-bromopyridin-2-yl)-3-methylbutanamide

Cat. No.: B7590517
M. Wt: 257.13 g/mol
InChI Key: BPRSAHCUHJTEPX-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-3-methylbutanamide is an organic compound that belongs to the class of amides It features a brominated pyridine ring attached to a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(5-bromopyridin-2-yl)-3-methylbutanamide can be synthesized through a multi-step process involving the bromination of pyridine derivatives followed by amide formation. One common method involves the reaction of 5-bromo-2-aminopyridine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(5-bromopyridin-2-yl)-3-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and bases like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.

Major Products:

  • Substituted pyridine derivatives
  • N-oxides
  • Biaryl compounds

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N-(5-bromopyridin-2-yl)-3-methylbutanamide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This feature also influences its biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-7(2)5-10(14)13-9-4-3-8(11)6-12-9/h3-4,6-7H,5H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRSAHCUHJTEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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